

Application Notes and Protocols for Immunoprecipitation of mTOR Complexes with RapaLink-1

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Compound of Interest		
Compound Name:	RapaLink-1	
Cat. No.:	B10772519	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **RapaLink-1**, a third-generation bivalent mTOR inhibitor, for the immunoprecipitation and study of mTOR complexes. **RapaLink-1**'s unique mechanism of action offers a powerful tool for investigating the composition, regulation, and downstream signaling of mTORC1 and mTORC2.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer and metabolic disorders.[1][2]

RapaLink-1 is a novel bivalent mTOR inhibitor that combines the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128, through a chemical linker.[3][4] This unique structure allows **RapaLink-1** to bind to both the FRB domain and the kinase domain of mTOR, resulting in a more potent and durable inhibition of mTORC1 compared to its predecessors.[5] This high-affinity interaction can be exploited for the efficient



immunoprecipitation (IP) of mTOR complexes from cell lysates, enabling detailed downstream analysis of complex composition and function.

Principle of RapaLink-1 Based Immunoprecipitation

RapaLink-1-based immunoprecipitation leverages the high-affinity and specific binding of **RapaLink-1** to the mTOR protein. In this application, a biotinylated version of **RapaLink-1** can be used as a "bait" to capture mTOR and its associated proteins from a cell lysate. The biotinylated **RapaLink-1**-mTOR complex can then be selectively pulled down using streptavidin-conjugated beads. This method allows for the enrichment of mTOR complexes for subsequent analysis by techniques such as Western blotting and mass spectrometry.

Data Presentation

Table 1: Comparative Inhibition of mTORC1 and mTORC2 Substrate Phosphorylation by RapaLink-1 and

other mTOR Inhibitors

Inhibitor	Target	p-4EBP1 (T37/46) Inhibition	p-RPS6 (S235/236) Inhibition	p-AKT (S473) Inhibition	Potency (IC50)
Rapamycin	mTORC1 (allosteric)	Partial	Strong	None	nM range
MLN0128	mTORC1/mT ORC2 (catalytic)	Strong	Strong	Strong	nM range
RapaLink-1	mTORC1/mT ORC2 (bivalent)	Very Strong	Very Strong	Moderate	Sub-nM to low nM range

This table summarizes the differential effects of various mTOR inhibitors on key downstream substrates of mTORC1 (p-4EBP1, p-RPS6) and mTORC2 (p-AKT). **RapaLink-1** demonstrates superior inhibition of mTORC1 signaling compared to rapamycin and potent overall mTOR inhibition.



Table 2: Hypothetical Quantitative Mass Spectrometry

Data from a RapaLink-1 Pulldown Experiment

Protein ID	Gene Name	Description	Fold Enrichment (RapaLink-1 vs. Control)
P42345	MTOR	Serine/threonine- protein kinase mTOR	> 50
Q8N122	RPTOR	Regulatory-associated protein of mTOR	> 45
Q6R327	MLST8	Target of rapamycin complex subunit LST8	> 40
Q8TBG1	DEPTOR	DEP domain- containing mTOR- interacting protein	> 20
P62736	FKBP12	Peptidyl-prolyl cis- trans isomerase FKBP12	> 30
Q9Y243	RICTOR	Rapamycin-insensitive companion of mTOR	> 5
P60709	EIF4EBP1	Eukaryotic translation initiation factor 4E-binding protein 1	> 15

This table represents expected results from a quantitative mass spectrometry analysis of proteins co-immunoprecipitated with biotinylated **RapaLink-1**. The fold enrichment indicates the relative abundance of the protein in the **RapaLink-1** pulldown compared to a negative control IP. Core components of mTORC1 are expected to be highly enriched.

Experimental Protocols

Protocol 1: Immunoprecipitation of mTOR Complexes using Biotinylated RapaLink-1



This protocol describes the use of a biotinylated **RapaLink-1** probe to capture and enrich for mTOR complexes from cell lysates.

Materials:

- Cells of interest (e.g., HEK293T, HeLa)
- Biotinylated RapaLink-1
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Streptavidin-conjugated magnetic beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Cell Culture and Treatment: Culture cells to 80-90% confluency. If investigating the effect of specific stimuli, treat cells accordingly before harvesting.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration.
- Affinity Capture:



- Incubate a sufficient amount of cell lysate (e.g., 1-2 mg of total protein) with biotinylated
 RapaLink-1 (final concentration typically in the nM range, optimization may be required)
 for 2-4 hours at 4°C with gentle rotation.
- As a negative control, perform a parallel incubation without biotinylated RapaLink-1 or with biotin alone.

Pulldown:

 Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

Washing:

- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads three times with ice-cold Wash Buffer.

• Elution:

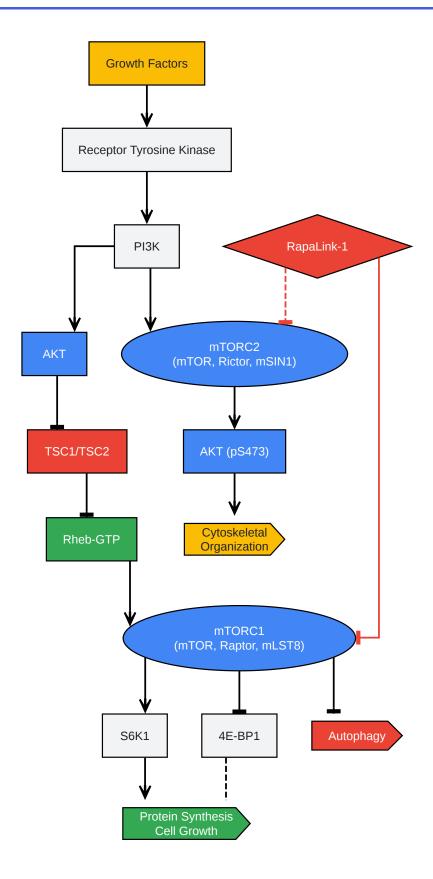
 Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

Analysis:

- Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor,
 Rictor, and other proteins of interest.
- For a comprehensive analysis of the mTOR interactome, the eluted proteins can be subjected to mass spectrometry.

Visualizations mTOR Signaling Pathway



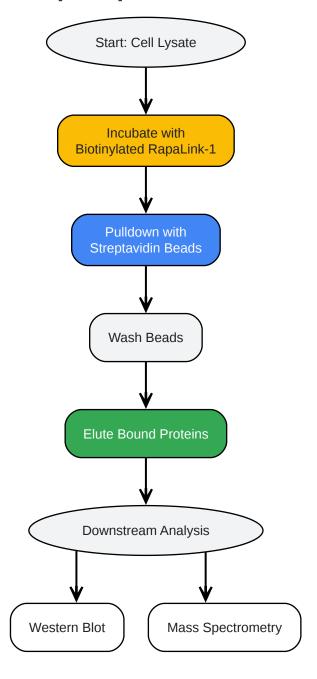


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Caption: The mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2.



RapaLink-1 Immunoprecipitation Workflow

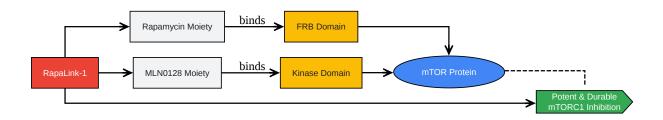


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Caption: Experimental workflow for the immunoprecipitation of mTOR complexes using **RapaLink-1**.

Logical Relationship of RapaLink-1 Action





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Caption: Bivalent binding mechanism of RapaLink-1 to the mTOR protein.

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